molecular formula C8H15ClO2S B3381495 Cycloheptylmethanesulfonyl chloride CAS No. 242459-87-6

Cycloheptylmethanesulfonyl chloride

Cat. No. B3381495
Key on ui cas rn: 242459-87-6
M. Wt: 210.72 g/mol
InChI Key: PFVAQJVYDIIETE-UHFFFAOYSA-N
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Patent
US06610707B1

Procedure details

The subtitle compound was prepared by the method of Preparation 58 from sodium cycloheptylmethanesulfonate [Preparation 67] and thionyl chloride, to afford cycloheptylmethanesulfonyl chloride as a colourless oil.
Name
sodium cycloheptylmethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:8][S:9]([O-:12])(=O)=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Na+].S(Cl)([Cl:16])=O>>[CH:1]1([CH2:8][S:9]([Cl:16])(=[O:12])=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:0.1|

Inputs

Step One
Name
sodium cycloheptylmethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCC1)CS(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCC1)CS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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